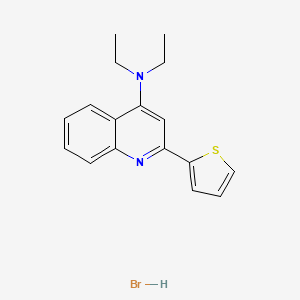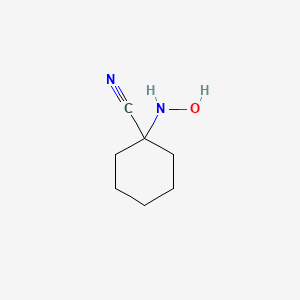
Tricyclo(14.2.2.2(7,10))docosa-1(19),7(22),8,10(21),16(20),17-hexaene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tricyclo(14.2.2.2(7,10))docosa-1(19),7(22),8,10(21),16(20),17-hexaene is a complex organic compound with the molecular formula C22H28 It is characterized by its unique tricyclic structure, which includes multiple double bonds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo(14.2.2.2(7,10))docosa-1(19),7(22),8,10(21),16(20),17-hexaene typically involves multiple steps, starting from simpler organic molecules. . Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations and ensuring the availability of high-purity starting materials. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Tricyclo(14.2.2.2(7,10))docosa-1(19),7(22),8,10(21),16(20),17-hexaene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the double bonds to single bonds, altering the compound’s structure and properties.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are tailored to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce saturated hydrocarbons. Substitution reactions can introduce functional groups like hydroxyl, amino, or halogen atoms .
Wissenschaftliche Forschungsanwendungen
Tricyclo(14.2.2.2(7,10))docosa-1(19),7(22),8,10(21),16(20),17-hexaene has several scientific research applications:
Chemistry: It serves as a model compound for studying tricyclic structures and their reactivity.
Biology: The compound’s unique structure makes it a candidate for investigating biological interactions and potential therapeutic uses.
Medicine: Research into its pharmacological properties could lead to the development of new drugs or treatments.
Industry: Its chemical properties may be exploited in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism by which Tricyclo(14.2.2.2(7,10))docosa-1(19),7(22),8,10(21),16(20),17-hexaene exerts its effects depends on its interactions with molecular targets. These interactions can involve binding to specific receptors or enzymes, altering their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Tricyclo(14.2.2.2(7,10))docosa-1(19),7(22),8,10(21),16(20),17-hexaene include other tricyclic hydrocarbons and polycyclic aromatic hydrocarbons. Examples include:
- This compound derivatives with different substituents.
- Polycyclic aromatic hydrocarbons like naphthalene and anthracene .
Uniqueness
What sets this compound apart is its specific tricyclic structure with multiple double bonds, which imparts unique chemical and physical properties.
Eigenschaften
CAS-Nummer |
7216-06-0 |
|---|---|
Molekularformel |
C22H28 |
Molekulargewicht |
292.5 g/mol |
IUPAC-Name |
tricyclo[14.2.2.27,10]docosa-1(19),7,9,16(20),17,21-hexaene |
InChI |
InChI=1S/C22H28/c1-3-7-19-11-15-21(16-12-19)9-5-2-6-10-22-17-13-20(8-4-1)14-18-22/h11-18H,1-10H2 |
InChI-Schlüssel |
OWTWHSWQHUIRRR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=CC=C(CCCCCC3=CC=C(CC1)C=C3)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{(E)-[2-(anilinocarbothioyl)hydrazono]methyl}phenyl 2-chlorobenzoate](/img/structure/B11957561.png)



![[10-[(4-methylphenyl)sulfonyloxymethyl]-9-pentacyclo[4.4.0.02,5.03,8.04,7]decanyl]methyl 4-methylbenzenesulfonate](/img/structure/B11957580.png)




![Ethanone, 1-(4-bromophenyl)-2-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B11957606.png)



